JNJ-28583113

Descripción

BenchChem offers high-quality JNJ-28583113 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about JNJ-28583113 including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C19H21F3N2O2 |

|---|---|

Peso molecular |

366.4 g/mol |

Nombre IUPAC |

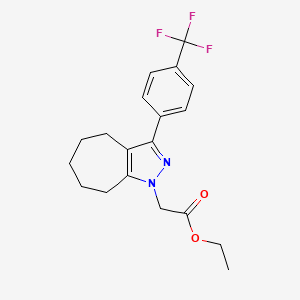

ethyl 2-[3-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]pyrazol-1-yl]acetate |

InChI |

InChI=1S/C19H21F3N2O2/c1-2-26-17(25)12-24-16-7-5-3-4-6-15(16)18(23-24)13-8-10-14(11-9-13)19(20,21)22/h8-11H,2-7,12H2,1H3 |

Clave InChI |

WOERTJPEDOUEDS-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)CN1C2=C(CCCCC2)C(=N1)C3=CC=C(C=C3)C(F)(F)F |

Origen del producto |

United States |

Foundational & Exploratory

JNJ-28583113: A Technical Guide to its Mechanism of Action as a TRPM2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-28583113 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel, a key player in cellular responses to oxidative stress and inflammation. This technical guide provides an in-depth overview of the mechanism of action of JNJ-28583113, detailing its molecular target, downstream signaling effects, and its impact on cellular functions. The information is compiled from preclinical studies and is intended to provide researchers and drug development professionals with a comprehensive understanding of this compound's pharmacological profile.

Core Mechanism of Action: TRPM2 Antagonism

JNJ-28583113 exerts its effects by directly inhibiting the activity of the TRPM2 ion channel.[1][2] TRPM2 is a calcium-permeable non-selective cation channel that is activated by intracellular ADP-ribose (ADPR) and reactive oxygen species (ROS).[3] By blocking this channel, JNJ-28583113 prevents the influx of calcium (Ca2+) that is a critical step in the signaling cascade initiated by oxidative stress.[1][2]

The primary mechanism of action can be visualized as follows:

Quantitative Data: Potency and Efficacy

JNJ-28583113 has demonstrated potent antagonist activity against TRPM2 channels from different species in in vitro assays. The half-maximal inhibitory concentrations (IC50) highlight its efficacy.

| Species | IC50 (nM) |

| Human | 126 |

| Chimpanzee | 100 |

| Rat | 25 |

| Table 1: In Vitro Potency of JNJ-28583113 against TRPM2.[4] |

In vivo studies have shown that JNJ-28583113 is brain-penetrant. A single subcutaneous dose of 10 mg/kg in rats resulted in a brain concentration of 400 ng/mL.[4] However, the compound is rapidly metabolized, which may limit its systemic bioavailability and duration of action.[1][2]

Downstream Signaling Pathways and Cellular Effects

The inhibition of TRPM2-mediated calcium influx by JNJ-28583113 leads to several key downstream cellular effects.

Modulation of GSK3 Phosphorylation

One of the significant downstream effects of JNJ-28583113 is the modulation of Glycogen Synthase Kinase 3 (GSK3) alpha and beta phosphorylation.[1][2] Oxidative stress is known to cause dephosphorylation (activation) of GSK3. JNJ-28583113 blocks this process, leading to a recovery in the phosphorylation of GSK3α and GSK3β.[4]

Protection Against Oxidative Stress-Induced Cell Death

JNJ-28583113 has been shown to protect cells from death induced by oxidative stress.[1][2][4] In vitro experiments using HeLa cells demonstrated that a 10 μM concentration of JNJ-28583113 for one hour was sufficient to prevent cell death induced by up to 1 mM of hydrogen peroxide (H₂O₂).[4] The compound also protected against morphological changes in HeLa cells induced by H₂O₂.[4]

Suppression of Microglial Cytokine Release

In the context of neuroinflammation, JNJ-28583113 has been shown to suppress the release of pro-inflammatory cytokines from microglia.[1][2][4] This suggests a potential role for JNJ-28583113 in modulating neuroinflammatory processes where TRPM2 activation is implicated.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the mechanism of action of JNJ-28583113. It is important to note that these are generalized methods and the specific protocols from the original research may have differed.

Calcium Flux Assay

This assay measures changes in intracellular calcium concentration in response to TRPM2 activation and its inhibition by JNJ-28583113.

Principle: Cells overexpressing TRPM2 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4). Activation of TRPM2 by an agonist (e.g., H₂O₂) leads to calcium influx, which is detected as an increase in fluorescence. The inhibitory effect of JNJ-28583113 is quantified by its ability to reduce this fluorescence increase.

Protocol:

-

Cell Culture: HEK293 cells stably overexpressing human TRPM2 are cultured in appropriate media.

-

Dye Loading: Cells are incubated with a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of JNJ-28583113 or vehicle control for a specified period.

-

Agonist Stimulation and Measurement: Baseline fluorescence is recorded. An agonist such as H₂O₂ is then added to stimulate TRPM2 channels, and the change in fluorescence is monitored over time using a fluorescence plate reader.

-

Data Analysis: The increase in fluorescence intensity is calculated and IC50 values for JNJ-28583113 are determined by plotting the percentage inhibition against the compound concentration.

Whole-Cell Electrophysiology

This technique directly measures the ion currents flowing through TRPM2 channels in the cell membrane.

Principle: A glass micropipette forms a high-resistance seal with the membrane of a single cell. The membrane patch is then ruptured to allow electrical access to the cell's interior. The voltage across the membrane is clamped at a specific value, and the currents flowing through the ion channels are recorded.

Protocol:

-

Cell Preparation: HEK293 cells expressing TRPM2 are plated on coverslips.

-

Pipette Preparation: Glass micropipettes are filled with an intracellular solution containing ADPR to activate TRPM2 channels from within the cell.

-

Recording: A whole-cell patch-clamp configuration is established. The membrane potential is held at a constant voltage (e.g., -60 mV).

-

Compound Application: JNJ-28583113 is applied to the extracellular solution at various concentrations (e.g., 3 nM, 30 nM, and 1 µM).[4]

-

Data Acquisition and Analysis: The inward currents mediated by TRPM2 are recorded before and after the application of JNJ-28583113. The percentage of current inhibition is calculated to determine the compound's effect.

Western Blot for GSK3 Phosphorylation

This assay is used to detect the phosphorylation status of GSK3α and GSK3β.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is probed with antibodies specific for the phosphorylated forms of GSK3α (Ser21) and GSK3β (Ser9), as well as with antibodies for the total GSK3 proteins to normalize the data.

Protocol:

-

Cell Treatment: hTRPM2-HEK cells are treated with 300 µM H₂O₂ for 10 minutes in the presence or absence of 10 µM JNJ-28583113.[4]

-

Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined.

-

Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-GSK3α/β and total GSK3α/β, followed by incubation with a secondary antibody conjugated to an enzyme for detection.

-

Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the ratio of phosphorylated to total GSK3.

Oxidative Stress-Induced Cell Death Assay

This assay assesses the protective effect of JNJ-28583113 against cell death caused by oxidative stress.

Principle: HeLa cells are treated with H₂O₂ to induce oxidative stress and subsequent cell death. Cell viability is measured using a colorimetric assay such as the MTT assay, which measures mitochondrial metabolic activity.

Protocol:

-

Cell Culture: HeLa cells are seeded in 96-well plates.

-

Compound Treatment: Cells are pre-treated with 10 µM JNJ-28583113 for 1 hour.[4]

-

Induction of Oxidative Stress: Cells are then exposed to varying concentrations of H₂O₂ (up to 1 mM) for a specified duration (e.g., 24 hours).[4]

-

Viability Assessment: An MTT solution is added to each well and incubated to allow for the formation of formazan crystals. The crystals are then dissolved, and the absorbance is measured to determine the percentage of viable cells relative to untreated controls.

Microglial Cytokine Release Assay

This assay measures the effect of JNJ-28583113 on the release of pro-inflammatory cytokines from microglia.

Principle: Microglial cells are stimulated with a pro-inflammatory agent such as lipopolysaccharide (LPS). The concentration of cytokines (e.g., TNF-α, IL-6) released into the cell culture supernatant is then measured using an enzyme-linked immunosorbent assay (ELISA).

Protocol:

-

Microglia Culture: Primary microglia or a microglial cell line are cultured in appropriate media.

-

Compound Treatment: The cells are pre-treated with JNJ-28583113 at various concentrations.

-

Stimulation: The microglia are then stimulated with LPS to induce an inflammatory response and cytokine release.

-

Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.

-

ELISA: The concentration of specific cytokines in the supernatant is quantified using commercially available ELISA kits according to the manufacturer's instructions.

Conclusion

JNJ-28583113 is a potent and selective TRPM2 antagonist with a clear mechanism of action that involves the inhibition of calcium influx in response to oxidative stress. Its ability to modulate downstream signaling pathways, protect against cell death, and suppress inflammatory responses in microglia highlights its potential as a pharmacological tool and a lead compound for the development of therapeutics targeting conditions where TRPM2-mediated pathology is implicated. While its rapid in vivo metabolism presents a challenge for systemic administration, its brain-penetrant nature makes it a valuable compound for central nervous system research. Further optimization of its pharmacokinetic properties could enhance its therapeutic potential.

References

- 1. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Pharmacology of JNJ-28583113: A novel TRPM2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

JNJ-28583113: A Technical Guide to a Novel TRPM2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of JNJ-28583113, a potent and selective antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel. This document details its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols for its characterization.

Core Concepts: The Role of TRPM2 in Cellular Signaling

Transient Receptor Potential Melastatin 2 (TRPM2) is a non-selective cation channel that plays a critical role in cellular responses to oxidative stress.[1] It is activated by intracellular adenosine diphosphate ribose (ADPR) and reactive oxygen species (ROS), leading to an influx of calcium ions (Ca²⁺).[1] This increase in intracellular calcium can trigger a variety of downstream signaling pathways, some of which are implicated in pathological conditions such as neuroinflammation, neurodegeneration, and pain.[2][3] JNJ-28583113 has emerged as a valuable tool compound for investigating the physiological and pathological roles of TRPM2.[3]

Data Presentation

The following tables summarize the key quantitative data reported for JNJ-28583113.

Table 1: In Vitro Potency of JNJ-28583113

| Parameter | Species/Cell Line | Value | Reference(s) |

| IC₅₀ | Human TRPM2 (HEK cells) | 126 ± 0.5 nM | [3] |

| IC₅₀ | Rat TRPM2 (HEK cells) | 25 nM | [4] |

| IC₅₀ | Chimpanzee TRPM2 (HEK cells) | 100 nM | [4] |

Table 2: In Vitro Cellular Effects of JNJ-28583113

| Assay | Cell Type | Treatment Conditions | Observed Effect | Reference(s) |

| Oxidative Stress-Induced Cell Death | hTRPM2-HEK cells | Pre-treatment with 10 µM JNJ-28583113 for 1 hour, followed by H₂O₂ challenge | Protection from cell death induced by up to 1 mM H₂O₂ | [4] |

| GSK3α/β Phosphorylation | hTRPM2-HEK cells | Treatment with 300 µM H₂O₂ for 10 minutes | JNJ-28583113 restored the phosphorylation of GSK3α and β subunits | [4] |

| Cytokine Release | Primary Microglia | Pro-inflammatory stimuli | Blunted the release of cytokines | [3] |

Table 3: In Vivo Pharmacokinetic Parameters of JNJ-28583113 in Rats

| Parameter | Matrix | Value | Dosing | Reference(s) |

| Brain Penetration | Brain | Achieved 400 ng/mL | 10 mg/kg, single subcutaneous dose | [4] |

| Metabolism | Plasma | Rapidly metabolized | 10 mg/kg, single subcutaneous dose | [3] |

| Suitability for Systemic Dosing | - | Not suitable due to rapid metabolism | - | [3] |

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life in plasma and brain are not publicly available.

Signaling Pathway

The following diagram illustrates the TRPM2 signaling pathway and the inhibitory action of JNJ-28583113.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize JNJ-28583113.

TRPM2 Calcium Flux Assay

This assay measures the ability of JNJ-28583113 to inhibit TRPM2-mediated calcium influx in a cellular context.

Materials:

-

Human Embryonic Kidney (HEK293) cells stably overexpressing human TRPM2 (hTRPM2-HEK)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Poly-D-lysine coated 96-well black-walled, clear-bottom plates

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Hydrogen peroxide (H₂O₂)

-

JNJ-28583113

-

Fluorescence Imaging Plate Reader (FLIPR) or equivalent

Protocol:

-

Cell Plating: Seed hTRPM2-HEK cells in poly-D-lysine coated 96-well plates at a density of 50,000 cells per well and culture overnight.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in HBSS containing 4 µM Fluo-4 AM and 0.02% Pluronic F-127.

-

Remove the culture medium from the wells and add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Compound Incubation:

-

Wash the cells twice with HBSS.

-

Add 100 µL of HBSS containing various concentrations of JNJ-28583113 (e.g., 0.1 nM to 10 µM) to the respective wells.

-

Incubate at room temperature for 30 minutes.

-

-

Measurement of Calcium Influx:

-

Place the plate in the FLIPR instrument.

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Add 20 µL of 300 µM H₂O₂ (final concentration) to each well to activate TRPM2.

-

Record the fluorescence intensity (excitation ~488 nm, emission ~525 nm) every second for at least 3 minutes.

-

-

Data Analysis:

-

Calculate the peak fluorescence response for each well.

-

Normalize the data to the control wells (vehicle-treated) and plot the percentage of inhibition against the concentration of JNJ-28583113 to determine the IC₅₀ value.

-

Electrophysiology - Whole-Cell Patch Clamp

This technique directly measures the effect of JNJ-28583113 on the ionic currents flowing through the TRPM2 channel.

Materials:

-

hTRPM2-HEK cells

-

Glass coverslips

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for patch pipettes

-

Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4)

-

Intracellular solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, 1 ADPR (pH 7.2 with CsOH)

-

JNJ-28583113

Protocol:

-

Cell Preparation: Plate hTRPM2-HEK cells on glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Recording:

-

Transfer a coverslip with cells to the recording chamber and perfuse with the extracellular solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Hold the cell at a membrane potential of -60 mV.

-

Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) to elicit TRPM2 currents, which are activated by the ADPR in the pipette solution.

-

-

Compound Application:

-

Once a stable baseline current is established, perfuse the cell with the extracellular solution containing various concentrations of JNJ-28583113.

-

Record the currents during compound application.

-

-

Data Analysis:

-

Measure the current amplitude at a specific voltage (e.g., +80 mV) before and after the application of JNJ-28583113.

-

Calculate the percentage of inhibition for each concentration and determine the IC₅₀.

-

GSK3α/β Phosphorylation Assay (Western Blot)

This assay determines the effect of JNJ-28583113 on the phosphorylation status of GSK3α and GSK3β, downstream targets of TRPM2 signaling.

Materials:

-

hTRPM2-HEK cells

-

6-well plates

-

Hydrogen peroxide (H₂O₂)

-

JNJ-28583113

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-GSK3α/β (Ser21/9), anti-total-GSK3β, anti-GAPDH

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment:

-

Plate hTRPM2-HEK cells in 6-well plates and grow to 80-90% confluency.

-

Pre-incubate cells with JNJ-28583113 (e.g., 10 µM) for 1 hour.

-

Treat cells with 300 µM H₂O₂ for 10 minutes.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge the lysates and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Denature protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-GSK3α/β and total GSK3β.

-

Normalize the phospho-GSK3α/β signal to the total GSK3β signal.

-

Microglia Cytokine Release Assay

This assay evaluates the ability of JNJ-28583113 to suppress the release of pro-inflammatory cytokines from microglia.

Materials:

-

Primary microglia or a microglial cell line (e.g., BV-2)

-

24-well plates

-

Lipopolysaccharide (LPS)

-

JNJ-28583113

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

Protocol:

-

Cell Plating: Seed microglia in 24-well plates and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of JNJ-28583113 for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Measurement: Measure the concentration of cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in the JNJ-28583113-treated groups to the LPS-only control group to determine the inhibitory effect.

Oxidative Stress-Induced Cell Death Assay

This assay assesses the protective effect of JNJ-28583113 against cell death induced by oxidative stress.

Materials:

-

hTRPM2-HEK cells

-

96-well plates

-

Hydrogen peroxide (H₂O₂)

-

JNJ-28583113

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

Microplate reader

Protocol:

-

Cell Plating: Seed hTRPM2-HEK cells in a 96-well plate and culture overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of JNJ-28583113 for 1 hour.

-

Induction of Cell Death: Treat the cells with a cytotoxic concentration of H₂O₂ (e.g., 1 mM) for 24 hours.

-

MTT Assay:

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the concentration of JNJ-28583113.

In Vivo Pharmacokinetic Study

This study evaluates the brain penetration and metabolic stability of JNJ-28583113 in an animal model.

Materials:

-

Male Sprague-Dawley rats

-

JNJ-28583113 formulation for subcutaneous injection

-

Blood collection tubes (with anticoagulant)

-

Brain harvesting tools

-

LC-MS/MS system for bioanalysis

Protocol:

-

Dosing: Administer a single subcutaneous dose of JNJ-28583113 (10 mg/kg) to the rats.

-

Sample Collection:

-

At various time points post-dosing (e.g., 0.5, 1, 2, 4, 6, 8, 24 hours), collect blood samples via tail vein or cardiac puncture.

-

Immediately following blood collection, euthanize the animals and harvest the brains.

-

-

Sample Processing:

-

Centrifuge the blood samples to obtain plasma.

-

Homogenize the brain tissue.

-

-

Bioanalysis:

-

Extract JNJ-28583113 from the plasma and brain homogenates.

-

Quantify the concentration of JNJ-28583113 in each sample using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the plasma and brain concentration-time profiles.

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and brain-to-plasma ratio.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and characterization of a TRPM2 antagonist like JNJ-28583113.

Conclusion

JNJ-28583113 is a potent and selective TRPM2 antagonist with demonstrated efficacy in a range of in vitro cellular models of oxidative stress and inflammation. While its rapid in vivo metabolism currently limits its systemic therapeutic potential, it remains an invaluable pharmacological tool for elucidating the complex roles of the TRPM2 channel in health and disease. Further optimization of its pharmacokinetic properties could lead to the development of novel therapeutics for a variety of disorders.

References

JNJ-28583113: A Technical Guide to its Biological Target Validation

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the biological target validation of JNJ-28583113, a potent antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel. This guide details the experimental methodologies and quantitative data that substantiate TRPM2 as the primary molecular target of this compound.

Core Biological Target: Transient Receptor Potential Melastatin 2 (TRPM2)

JNJ-28583113 has been robustly identified as a potent and selective antagonist of the TRPM2 ion channel.[1][2] TRPM2 is a calcium-permeable, non-selective cation channel implicated in various physiological and pathological processes, including oxidative stress, inflammation, and neurodegeneration.[3][4] The primary mechanism of action of JNJ-28583113 is the inhibition of TRPM2-mediated calcium influx, which in turn modulates downstream cellular signaling pathways.[1][2]

Quantitative In Vitro Activity

The inhibitory potency of JNJ-28583113 against TRPM2 has been quantified across multiple species, demonstrating its high affinity for the target.

| Species | IC50 (nM) | Assay Type |

| Human | ~126 | TRPM2-mediated Ca2+ influx assay[1][5] |

| Rat | ~25 | TRPM2-mediated Ca2+ influx assay[5] |

| Chimpanzee | ~100 | TRPM2-mediated Ca2+ influx assay[5] |

Signaling Pathway Modulation

JNJ-28583113 exerts its cellular effects by blocking the TRPM2-mediated signaling cascade initiated by oxidative stress. The key steps in this pathway are outlined below.

Caption: Signaling pathway of TRPM2 activation by oxidative stress and its inhibition by JNJ-28583113.

Experimental Protocols for Target Validation

The following section details the key experimental methodologies used to validate the biological target of JNJ-28583113.

TRPM2-Mediated Calcium Influx Assay

This assay measures the ability of JNJ-28583113 to inhibit the influx of calcium through the TRPM2 channel upon activation.

Experimental Workflow:

Caption: Workflow for the TRPM2-mediated calcium influx assay.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably overexpressing human TRPM2 are cultured in appropriate media (e.g., DMEM with 10% FBS) in 96- or 384-well black-walled, clear-bottom plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 acetoxymethyl (AM) ester. A typical loading solution consists of 4 µM Fluo-4 AM in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and incubated for 1 hour at 37°C.[6]

-

Compound Incubation: After washing to remove excess dye, cells are pre-incubated with various concentrations of JNJ-28583113 or vehicle control for a specified period.

-

TRPM2 Activation: TRPM2 channels are activated by adding an agonist, such as ADP-ribose (ADPR) or hydrogen peroxide (H₂O₂).

-

Data Acquisition: Changes in intracellular calcium are monitored in real-time by measuring fluorescence intensity using a fluorescence microplate reader or a high-content imaging system at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[7]

-

Data Analysis: The concentration-response curve for JNJ-28583113 is plotted, and the IC50 value is calculated to determine its potency in inhibiting TRPM2-mediated calcium influx.

Western Blot Analysis of GSK3β Phosphorylation

This assay is used to assess the downstream effects of TRPM2 inhibition by JNJ-28583113 on the phosphorylation status of Glycogen Synthase Kinase 3β (GSK3β). Inhibition of TRPM2 by JNJ-28583113 leads to an increase in the inhibitory phosphorylation of GSK3β at the Ser9 residue.

Methodology:

-

Cell Treatment: HEK293 cells overexpressing hTRPM2 or other suitable cell types are treated with an oxidative stressor (e.g., 300 µM H₂O₂ for 10 minutes) in the presence or absence of JNJ-28583113 (e.g., 10 µM for 30 minutes).[5]

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% BSA or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated GSK3β at Ser9 (e.g., Rabbit anti-phospho-GSK3β (Ser9) antibody, diluted 1:1000).[8][9][10]

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

A primary antibody against total GSK3β is used on a separate blot or after stripping the first antibody to normalize for protein loading.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands corresponding to phospho-GSK3β and total GSK3β is quantified, and the ratio of phosphorylated to total protein is calculated.

Microglial Cytokine Release Assay

This assay evaluates the anti-inflammatory effect of JNJ-28583113 by measuring the suppression of pro-inflammatory cytokine release from microglia.

Methodology:

-

Microglia Culture: Primary microglia or a microglial cell line (e.g., BV2) are cultured in 96-well plates.

-

Compound Treatment: Cells are pre-treated with various concentrations of JNJ-28583113 for a specified duration.

-

Stimulation: Microglia are stimulated with a pro-inflammatory agent, typically lipopolysaccharide (LPS) (e.g., 100 ng/mL), for 6 to 24 hours to induce cytokine production.[3][11]

-

Supernatant Collection: The cell culture supernatant is collected.

-

Cytokine Quantification: The concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[2][12]

-

Data Analysis: The inhibition of cytokine release by JNJ-28583113 is quantified and compared to the vehicle-treated control.

Oxidative Stress-Induced Cell Death Assay

This assay demonstrates the cytoprotective effects of JNJ-28583113 against oxidative stress-mediated cell death.

Methodology:

-

Cell Culture: HeLa cells or other suitable cell lines are cultured in multi-well plates.

-

Compound Pre-treatment: Cells are pre-incubated with JNJ-28583113 (e.g., 10 µM) or vehicle for 1 hour.[5]

-

Induction of Oxidative Stress: Oxidative stress is induced by treating the cells with hydrogen peroxide (H₂O₂) at a cytotoxic concentration (e.g., up to 1 mM) for a defined period (e.g., 24 hours).[5]

-

Cell Viability Assessment: Cell viability is assessed using a standard method, such as the MTT assay or by counting viable cells using a trypan blue exclusion assay.

-

Data Analysis: The percentage of viable cells in the JNJ-28583113-treated group is compared to the vehicle-treated group to determine the protective effect of the compound.

Conclusion

References

- 1. pnas.org [pnas.org]

- 2. Prevention of LPS-Induced Microglia Activation, Cytokine Production and Sickness Behavior with TLR4 Receptor Interfering Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. hellobio.com [hellobio.com]

- 6. agilent.com [agilent.com]

- 7. abcam.com [abcam.com]

- 8. Phospho-GSK-3 beta (Ser9) (D2Y9Y) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 9. Phospho-GSK3B (Ser9) Polyclonal Antibody (PA5-97339) [thermofisher.com]

- 10. Phospho-GSK-3 beta (Ser9) Antibody | Cell Signaling Technology [cellsignal.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα [frontiersin.org]

The Discovery and Synthesis of JNJ-28583113: A Potent and Selective TRPM2 Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-28583113 has been identified as a potent and selective antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel, a key player in various physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of JNJ-28583113. It includes a plausible synthetic route, detailed experimental protocols for key biological assays, and a summary of its quantitative in vitro and in vivo properties. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the modulation of TRPM2 signaling.

Introduction

The Transient Receptor Potential Melastatin 2 (TRPM2) channel is a non-selective cation channel that is activated by intracellular ADP-ribose (ADPR) and oxidative stress.[1] Its activation leads to an influx of Ca²⁺, which is implicated in a variety of cellular responses, including inflammation, apoptosis, and insulin secretion. Consequently, TRPM2 has emerged as a promising therapeutic target for a range of disorders, including neurological diseases, inflammatory conditions, and diabetes.

JNJ-28583113 was discovered through the screening of a large chemical library as a potent and selective antagonist of the TRPM2 channel.[2] It has been shown to be a valuable tool for studying the physiological and pathological roles of TRPM2. This guide details the scientific journey from its discovery to its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of JNJ-28583113 is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | ethyl 2-(3-(4-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl)acetate | [3] |

| Chemical Formula | C₁₉H₂₁F₃N₂O₂ | [3] |

| Molecular Weight | 366.38 g/mol | [3] |

| CAS Number | 2765255-93-2 | [3] |

Synthesis of JNJ-28583113

While the precise, proprietary synthesis route for JNJ-28583113 has not been publicly disclosed, a plausible synthetic pathway can be proposed based on established methods for the synthesis of pyrazole derivatives.[4][5][6][7] The core of the molecule is a tetrahydrocyclohepta[c]pyrazole ring system. A potential retrosynthetic analysis suggests that this core could be constructed from cycloheptanone and a suitably substituted hydrazine.

Proposed Synthetic Route:

A potential forward synthesis is outlined below:

-

Step 1: Synthesis of 1,3-diketone intermediate. Cycloheptanone can be reacted with a suitable Claisen condensing agent, such as ethyl trifluoroacetate, in the presence of a strong base (e.g., sodium ethoxide) to form a 1,3-diketone intermediate.

-

Step 2: Cyclocondensation to form the pyrazole ring. The resulting 1,3-diketone can then undergo a cyclocondensation reaction with (4-(trifluoromethyl)phenyl)hydrazine. This reaction is typically carried out in a protic solvent like ethanol or acetic acid and may be acid-catalyzed. This step would form the core pyrazole ring fused to the cycloheptane ring.

-

Step 3: N-alkylation of the pyrazole. The final step involves the N-alkylation of the pyrazole nitrogen with ethyl bromoacetate in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to introduce the ethyl acetate side chain, yielding JNJ-28583113.

Biological Activity and Quantitative Data

JNJ-28583113 is a potent antagonist of the TRPM2 channel with activity observed across different species.[8]

Table 1: In Vitro Potency of JNJ-28583113

| Species | IC₅₀ (nM) | Assay | Reference |

| Human | 126 | TRPM2-mediated Ca²⁺ influx | [3][8] |

| Rat | 25 | TRPM2-mediated Ca²⁺ influx | [8] |

| Chimpanzee | 100 | TRPM2-mediated Ca²⁺ influx | [8] |

In Vivo Properties:

JNJ-28583113 is capable of crossing the blood-brain barrier, making it a useful tool for studying the role of TRPM2 in the central nervous system.[3] However, it is rapidly metabolized in vivo, which limits its systemic exposure and makes it less suitable for systemic dosing in its current form.[1][2]

Signaling Pathway and Experimental Workflows

TRPM2 Signaling Pathway

The following diagram illustrates the signaling pathway involving TRPM2 and the inhibitory action of JNJ-28583113. Oxidative stress leads to the production of ADP-ribose (ADPR), which activates the TRPM2 channel, causing an influx of calcium ions (Ca²⁺). This increase in intracellular calcium can lead to various downstream effects, including the activation of GSK3α/β and the release of pro-inflammatory cytokines. JNJ-28583113 blocks the TRPM2 channel, thereby inhibiting these downstream events.

Experimental Workflow: TRPM2-Mediated Calcium Influx Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of JNJ-28583113 on TRPM2-mediated calcium influx.

Detailed Experimental Protocols

TRPM2-Mediated Calcium Influx Assay

This protocol is for measuring the effect of JNJ-28583113 on TRPM2-mediated intracellular calcium influx using a fluorescent plate reader.

Materials:

-

HEK293 cells stably expressing human TRPM2

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

JNJ-28583113

-

Hydrogen peroxide (H₂O₂)

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed TRPM2-expressing HEK293 cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in HBSS. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add 100 µL of the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C.

-

Wash the cells twice with HBSS to remove excess dye, leaving 100 µL of HBSS in each well.

-

-

Compound Incubation:

-

Prepare serial dilutions of JNJ-28583113 in HBSS.

-

Add the desired concentrations of JNJ-28583113 or vehicle control to the wells and incubate for 15-30 minutes at room temperature.

-

-

Measurement of Calcium Influx:

-

Place the plate in a fluorescence microplate reader set to measure fluorescence at an excitation of ~490 nm and an emission of ~520 nm.

-

Establish a baseline fluorescence reading for 1-2 minutes.

-

Add a TRPM2 agonist, such as H₂O₂, to each well to a final concentration of 100-300 µM.

-

Immediately begin recording the fluorescence signal for 5-10 minutes.

-

-

Data Analysis:

-

The change in fluorescence intensity over time reflects the influx of intracellular calcium.

-

Calculate the peak fluorescence response for each concentration of JNJ-28583113.

-

Plot the percentage inhibition of the calcium response against the concentration of JNJ-28583113 and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Western Blot for GSK-3α/β Phosphorylation

This protocol describes the detection of changes in the phosphorylation status of GSK-3α (Ser21) and GSK-3β (Ser9) in response to TRPM2 activation and inhibition by JNJ-28583113.[14][15][16][17][18]

Materials:

-

TRPM2-expressing cells

-

JNJ-28583113

-

H₂O₂

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-phospho-GSK-3α/β (Ser21/9), anti-total-GSK-3α, anti-total-GSK-3β, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Plate TRPM2-expressing cells and grow to 80-90% confluency.

-

Pre-incubate cells with JNJ-28583113 or vehicle for 30 minutes.

-

Stimulate with H₂O₂ (e.g., 300 µM) for 10-30 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated GSK-3 levels to the total GSK-3 levels and the loading control.

-

Oxidative Stress-Induced Cell Death Assay (MTT Assay)

This protocol measures the protective effect of JNJ-28583113 against H₂O₂-induced cell death using an MTT assay.[19][20][21][22][23]

Materials:

-

HeLa or other suitable cells

-

JNJ-28583113

-

H₂O₂

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of JNJ-28583113 for 1 hour.

-

Induce oxidative stress by adding H₂O₂ (e.g., 0.5-1 mM) to the wells and incubate for 24 hours.

-

-

MTT Assay:

-

Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO or a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

Plot cell viability against the concentration of JNJ-28583113 to assess its protective effect.

-

Cytokine Release Assay from Microglia (ELISA)

This protocol is for measuring the inhibitory effect of JNJ-28583113 on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from microglia.[24][25][26][27][28]

Materials:

-

Primary microglia or a microglial cell line (e.g., BV-2)

-

JNJ-28583113

-

Lipopolysaccharide (LPS) or other pro-inflammatory stimuli

-

ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Plate microglia in 96-well plates and allow them to adhere.

-

Pre-treat the cells with different concentrations of JNJ-28583113 for 1 hour.

-

Stimulate the cells with a pro-inflammatory agent such as LPS (e.g., 100 ng/mL) for 6-24 hours.

-

-

Sample Collection:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the cell culture supernatant for cytokine analysis.

-

-

ELISA:

-

Perform the ELISA for the specific cytokines according to the manufacturer's protocol. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the collected supernatants and standards to the wells.

-

Adding a detection antibody.

-

Adding an enzyme-conjugated secondary antibody.

-

Adding a substrate to produce a colorimetric signal.

-

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve and use it to determine the concentration of the cytokine in each sample.

-

Plot the cytokine concentration against the concentration of JNJ-28583113 to determine its inhibitory effect.

-

Conclusion

JNJ-28583113 is a potent and selective antagonist of the TRPM2 ion channel that has proven to be a valuable pharmacological tool for elucidating the roles of TRPM2 in health and disease. This technical guide provides essential information on its synthesis, biological activities, and the experimental protocols used for its characterization. While its pharmacokinetic properties may limit its direct therapeutic application, JNJ-28583113 serves as an important lead compound for the development of future TRPM2-targeted therapies with improved in vivo stability. The detailed methodologies and data presented herein are intended to facilitate further research into the therapeutic potential of TRPM2 modulation.

References

- 1. | BioWorld [bioworld.com]

- 2. researchgate.net [researchgate.net]

- 3. medkoo.com [medkoo.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 7. echemcom.com [echemcom.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. hellobio.com [hellobio.com]

- 13. benchchem.com [benchchem.com]

- 14. Phospho-GSK-3 alpha/beta (Ser21/9) Antibody | Cell Signaling Technology [cellsignal.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Structural basis of GSK-3 inhibition by N-terminal phosphorylation and by the Wnt receptor LRP6 | eLife [elifesciences.org]

- 18. GSK-3 alpha Antibody | Cell Signaling Technology [cellsignal.com]

- 19. MTT cell viability and H2O2 induced cell death assay [bio-protocol.org]

- 20. Molecular damage and responses of oral keratinocyte to hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Cytotoxicity assay [biomodel.uah.es]

- 23. spandidos-publications.com [spandidos-publications.com]

- 24. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 25. Cytokine Release By Microglia Exposed To Neurologic Injury Is Amplified By Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubcompare.ai [pubcompare.ai]

- 27. Cytokine Elisa [bdbiosciences.com]

- 28. rndsystems.com [rndsystems.com]

JNJ-28583113: A Technical Guide to its Role in Blocking TRPM2-Mediated Calcium Influx

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-28583113 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel. This technical guide provides an in-depth overview of the core mechanism of JNJ-28583113, focusing on its role in blocking calcium influx. It details the quantitative data associated with its inhibitory activity, outlines the experimental protocols used to characterize the compound, and provides visual representations of its mechanism of action and relevant experimental workflows.

Introduction to TRPM2 and its Role in Calcium Homeostasis

The Transient Receptor Potential Melastatin 2 (TRPM2) channel is a non-selective cation channel that plays a critical role in cellular calcium signaling. It is activated by intracellular ADP-ribose (ADPR) and is sensitized by calcium itself. Under conditions of oxidative stress, the production of ADPR is increased, leading to the opening of the TRPM2 channel and a subsequent influx of calcium (Ca²⁺) into the cell. This rise in intracellular calcium can trigger a variety of downstream signaling cascades, some of which are implicated in pathological processes such as inflammation, neurodegeneration, and cell death.

JNJ-28583113: A Potent TRPM2 Antagonist

JNJ-28583113 has been identified as a potent and selective antagonist of the TRPM2 channel.[1][2] Its primary mechanism of action is the direct inhibition of the TRPM2 ion channel, thereby blocking the influx of calcium and other cations.[3] This inhibitory action has been shown to have several downstream cellular effects, including the prevention of oxidative stress-induced cell death and the suppression of pro-inflammatory responses in microglia.[1][4]

Quantitative Data: Inhibitory Potency of JNJ-28583113

The potency of JNJ-28583113 has been quantified across different species, demonstrating its effectiveness as a TRPM2 antagonist. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

| Species | Assay Type | IC₅₀ (nM) | Reference |

| Human | TRPM2 Overexpressing Cells | 126 | [1][4] |

| Rat | TRPM2 Overexpressing Cells | 25 | [4] |

| Chimpanzee | TRPM2 Overexpressing Cells | 100 | [4] |

Mechanism of Action: Signaling Pathway

The following diagram illustrates the signaling pathway of TRPM2 activation and the inhibitory role of JNJ-28583113.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of JNJ-28583113.

TRPM2 Calcium Flux Assay

This assay is designed to measure changes in intracellular calcium concentration following the activation of TRPM2 channels and to assess the inhibitory effect of compounds like JNJ-28583113.

-

Cell Culture: HEK293 cells stably overexpressing human TRPM2 are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., puromycin) at 37°C in a humidified 5% CO₂ incubator.

-

Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well and incubated for 24 hours.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., HBSS) for 1 hour at 37°C.

-

Compound Addition: JNJ-28583113, diluted to various concentrations, is added to the wells and incubated for 15-30 minutes.

-

Channel Activation: TRPM2 channels are activated by the addition of a stimulus, such as H₂O₂ or by intracellular dialysis of ADPR.

-

Data Acquisition: Fluorescence intensity is measured kinetically using a plate reader (e.g., FLIPR or FlexStation). The change in fluorescence is indicative of the change in intracellular calcium concentration.

-

Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition of the calcium response against the concentration of JNJ-28583113 and fitting the data to a four-parameter logistic equation.

Electrophysiological Recordings

Whole-cell patch-clamp electrophysiology is used to directly measure the ion currents flowing through the TRPM2 channel.

-

Cell Preparation: HEK293 cells overexpressing TRPM2 are grown on glass coverslips.

-

Recording Setup: Coverslips are transferred to a recording chamber on the stage of an inverted microscope. The chamber is perfused with an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

-

Pipette Solution: The intracellular pipette solution contains (in mM): 140 Cs-glutamate, 10 NaCl, 1 MgCl₂, 10 HEPES, and 1 ADPR, adjusted to pH 7.2 with CsOH.

-

Recording: Whole-cell recordings are established using borosilicate glass pipettes with a resistance of 3-5 MΩ. Cells are voltage-clamped at a holding potential of -60 mV. Current-voltage (I-V) relationships are determined by applying voltage ramps or steps.

-

Compound Application: JNJ-28583113 is applied to the cells via the perfusion system.

-

Data Analysis: The effect of JNJ-28583113 on the TRPM2-mediated current is measured as the percentage of current inhibition.

Oxidative Stress-Induced Cell Death Assay

This assay assesses the protective effect of JNJ-28583113 against cell death induced by oxidative stress.

-

Cell Culture and Plating: HeLa cells or TRPM2-expressing HEK293 cells are seeded in 96-well plates.

-

Compound Treatment: Cells are pre-incubated with various concentrations of JNJ-28583113 for 1 hour.[4]

-

Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the wells at a final concentration of 300 µM to 1 mM to induce cell death.[4]

-

Incubation: The cells are incubated for a further 10 minutes to 24 hours.[4]

-

Cell Viability Measurement: Cell viability is assessed using a standard method such as the MTT assay, CellTiter-Glo Luminescent Cell Viability Assay, or by staining with a live/dead cell stain and imaging.

-

Data Analysis: The percentage of viable cells in the presence of JNJ-28583113 and H₂O₂ is compared to the control treated with H₂O₂ alone.

Cytokine Release Assay in Microglia

This assay measures the effect of JNJ-28583113 on the release of pro-inflammatory cytokines from microglial cells.

-

Cell Culture: A murine microglial cell line (e.g., BV-2) or primary microglia are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 24-well or 96-well plates.

-

Compound Treatment: Cells are pre-treated with JNJ-28583113 for 1 hour.

-

Inflammatory Stimulus: Cells are stimulated with a pro-inflammatory agent such as lipopolysaccharide (LPS) for 24 hours to induce cytokine production and release.

-

Supernatant Collection: The cell culture supernatant is collected.

-

Cytokine Measurement: The concentration of a specific cytokine (e.g., TNF-α or IL-1β) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The amount of cytokine released in the presence of JNJ-28583113 is compared to that released from cells stimulated with LPS alone.

Experimental Workflow Visualization

The following diagram provides a generalized workflow for the screening and characterization of TRPM2 antagonists.

Conclusion

JNJ-28583113 is a valuable research tool for investigating the physiological and pathological roles of the TRPM2 ion channel. Its potent and selective antagonism of TRPM2-mediated calcium influx provides a mechanism to probe the consequences of TRPM2 activation in various cellular contexts. The experimental protocols and data presented in this guide offer a comprehensive overview for researchers and drug development professionals working in the field of ion channel pharmacology and related therapeutic areas. While JNJ-28583113 has shown excellent in vitro activity, its rapid in vivo metabolism suggests that further optimization would be necessary for its development as a systemic therapeutic agent.[1]

References

In Vitro Characterization of JNJ-28583113: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the in vitro pharmacological profile of JNJ-28583113, a potent and selective antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel. Data is presented to elucidate its mechanism of action, potency, selectivity, and functional effects in various cellular assays.

Introduction

Transient Receptor Potential Melastatin 2 (TRPM2) is a calcium-permeable, non-selective cation channel activated by intracellular ADP-ribose (ADPR), reactive oxygen species (ROS), and heat.[1][2][3] Its activation is a critical step in cellular responses to oxidative stress and has been implicated in the pathophysiology of various CNS disorders, including neuropathic pain, bipolar disorder, and Alzheimer's disease.[1][2][4] JNJ-28583113 has been identified as a potent, brain-penetrant antagonist of the TRPM2 channel.[1][2][5] This guide details its in vitro characteristics, establishing its utility as a pharmacological tool for studying TRPM2 function.

Mechanism of Action

JNJ-28583113 functions as a direct antagonist of the TRPM2 ion channel.[1][6] Its primary mechanism involves blocking the TRPM2-mediated influx of cations, most notably Ca²⁺, into the cell.[6] This action prevents the downstream signaling events that are triggered by channel activation under conditions of oxidative stress, thereby mitigating cellular damage and inflammatory responses.[1][6]

Quantitative Data Presentation

The potency and selectivity of JNJ-28583113 have been quantified through various in vitro assays. The data are summarized in the tables below.

Table 1: Potency (IC₅₀) of JNJ-28583113 Against TRPM2 Orthologs

| Target Species | IC₅₀ Value (nM) | Assay Type |

| Human | 126 ± 0.5 | Ca²⁺ Flux Assay |

| Chimpanzee | 100 | Not Specified |

| Rat | 25 | Not Specified |

Data sourced from references[1][2][4][7].

Table 2: Selectivity Profile of JNJ-28583113

| Target Class | Specific Targets Tested | Concentration Tested | Activity |

| TRP Channels | TRPC3, TRPC5, TRPC6, TRPC7, TRPV1, TRPV4, TRPA1, TRPM8 | 10 µM | No significant antagonism |

| TRPM5 | 10 µM | Some antagonism observed | |

| Enzymes | PARP, PARG | 10 µM | No reactivity |

| Other | Panel of multiple kinases, GPCRs, and ion channels | 10 µM | No significant reactivity |

Data sourced from reference[8].

Key Experimental Protocols

Detailed methodologies for the characterization of JNJ-28583113 are outlined below.

TRPM2 Functional Assay: Calcium Flux

This assay measures the ability of JNJ-28583113 to inhibit Ca²⁺ influx through the TRPM2 channel.

-

Cell Line: HEK293 cells inducibly or transiently overexpressing the human TRPM2 channel (hTRPM2-HEK).

-

Methodology:

-

hTRPM2-HEK cells are plated in multi-well plates and loaded with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM).

-

Cells are pre-incubated with varying concentrations of JNJ-28583113 or vehicle control.

-

TRPM2 channels are activated by adding an agonist, typically by inducing oxidative stress with hydrogen peroxide (H₂O₂) which leads to the production of intracellular ADPR.

-

Changes in intracellular calcium are monitored by measuring fluorescence intensity using a plate reader.

-

The IC₅₀ value is calculated by plotting the inhibition of the calcium response against the concentration of JNJ-28583113.

-

Electrophysiology: Whole-Cell Patch-Clamp

This technique directly measures ion currents through the TRPM2 channel.[8]

-

Cell Line: HEK293 cells overexpressing hTRPM2.[8]

-

Methodology:

-

Whole-cell patch-clamp recordings are established on single hTRPM2-expressing cells.

-

The intracellular pipette solution contains ADPR to directly activate TRPM2 channels and a calcium buffer (e.g., EGTA) to maintain a specific intracellular free Ca²⁺ concentration.[8]

-

Once a stable baseline current is established, increasing concentrations of JNJ-28583113 are applied to the extracellular solution.[8]

-

The inhibition of the ADPR-evoked current is measured to determine the potency and kinetics of the block.[8]

-

GSK-3 Phosphorylation Assay: Western Blot

TRPM2 activation by oxidative stress has been shown to decrease the phosphorylation of GSK-3α and GSK-3β.[8] This assay assesses the ability of JNJ-28583113 to prevent this effect.

-

Cell Line: hTRPM2-HEK cells or Neuro2A cells.[8]

-

Methodology:

-

Cells are pre-treated with JNJ-28583113 (e.g., 10 µM) or vehicle.[8]

-

Oxidative stress is induced by treating cells with H₂O₂ (e.g., 300 µM for 10-30 minutes).[7][8]

-

Cells are lysed, and protein extracts are separated by SDS-PAGE.

-

Western blotting is performed using antibodies specific for phosphorylated GSK-3α/β and total GSK-3α/β.

-

The ratio of phosphorylated to total GSK-3 is quantified to determine the effect of JNJ-28583113.

-

Oxidative Stress-Induced Cell Death Assay

This assay evaluates the cytoprotective effects of JNJ-28583113.

-

Cell Line: HeLa cells or other suitable cell lines.[7]

-

Methodology:

-

Cells are pre-incubated with JNJ-28583113 (e.g., 10 µM for 1 hour) or vehicle.[7]

-

Cells are exposed to a cytotoxic concentration of H₂O₂ (e.g., up to 1 mM) to induce oxidative stress-mediated cell death.[7]

-

Cell viability is assessed using a standard method, such as an MTT assay, CellTiter-Glo®, or by staining with viability dyes (e.g., propidium iodide) and analysis via microscopy or flow cytometry.

-

The ability of JNJ-28583113 to protect cells from H₂O₂-induced death is quantified.[1][7]

-

Microglial Cytokine Release Assay

This protocol measures the anti-inflammatory effect of JNJ-28583113 in immune cells.

-

Cell Type: Primary microglia or microglial cell lines.

-

Methodology:

-

Microglial cells are pre-treated with JNJ-28583113 or vehicle.

-

Cells are stimulated with a pro-inflammatory agent (e.g., lipopolysaccharide [LPS] or H₂O₂) to induce cytokine production.

-

After an incubation period, the cell culture supernatant is collected.

-

The concentration of released cytokines (e.g., TNF-α, IL-1β) is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.

-

The reduction in cytokine release in the presence of JNJ-28583113 is determined.[1][4][6]

-

Mandatory Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacology of JNJ-28583113: A novel TRPM2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. | BioWorld [bioworld.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medkoo.com [medkoo.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ovid.com [ovid.com]

JNJ-28583113: A Technical Guide to its Interaction with GSK3α/β Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel transient receptor potential melastatin 2 (TRPM2) antagonist, JNJ-28583113, with a specific focus on its modulatory effects on Glycogen Synthase Kinase 3α/β (GSK3α/β) phosphorylation. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and workflows.

Core Mechanism of Action

JNJ-28583113 is a potent, brain-penetrant antagonist of the TRPM2 ion channel.[1][2][3] TRPM2 is a cation channel activated by intracellular ADP-ribose and reactive oxygen species, and its signaling has been implicated in the pathophysiology of several central nervous system (CNS) disorders.[1] A key downstream effect of TRPM2 activation is the dephosphorylation, and subsequent activation, of GSK3α and GSK3β.[4] By blocking TRPM2, JNJ-28583113 effectively prevents this dephosphorylation, thereby maintaining GSK3α/β in a phosphorylated, inactive state.[1][4] This action underlies the neuroprotective effects of JNJ-28583113 against oxidative stress-induced cell death and its ability to modulate inflammatory responses in microglia.[1][4]

Quantitative Data Summary

The inhibitory potency of JNJ-28583113 on TRPM2 has been characterized across different species using Ca2+ flux assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

| Species | Cell Line | Agonist | IC50 (nM) | Reference |

| Human | hTRPM2-HEK | H2O2 | 126 ± 0.5 | [1] |

| Rat | rTRPM2-HEK | H2O2 | 25 | [5] |

| Chimpanzee | chTRPM2-HEK | H2O2 | 100 | [5] |

Signaling Pathway

The signaling cascade initiated by oxidative stress, leading to TRPM2 activation and subsequent GSK3α/β dephosphorylation, and its inhibition by JNJ-28583113 is depicted below.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of JNJ-28583113 on GSK3α/β phosphorylation and related cellular functions.

GSK3α/β Phosphorylation Assay (Western Blot)

This protocol describes the assessment of GSK3α/β phosphorylation status in response to oxidative stress and treatment with JNJ-28583113.

Experimental Workflow:

Detailed Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK) cells stably overexpressing human TRPM2 (hTRPM2-HEK) are cultured in appropriate media until they reach 80-90% confluency.

-

Treatment: Cells are pre-treated with 10 µM JNJ-28583113 for a specified duration before being challenged with 300 µM hydrogen peroxide (H₂O₂) for 30 minutes to induce oxidative stress and TRPM2 activation.[4]

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated GSK3α (Ser21) and GSK3β (Ser9), as well as antibodies for total GSK3α and GSK3β. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

Detection: After incubation with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software. The ratio of phosphorylated GSK3 to total GSK3 is calculated to determine the effect of JNJ-28583113.

Calcium (Ca2+) Flux Assay

This assay is used to determine the inhibitory potency of JNJ-28583113 on TRPM2 channel activation.

Experimental Workflow:

Detailed Methodology:

-

Cell Plating: TRPM2-expressing cells (e.g., hTRPM2-HEK, rTRPM2-HEK, chTRPM2-HEK) are seeded into 96- or 384-well microplates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520) in a suitable assay buffer.

-

Compound Incubation: Various concentrations of JNJ-28583113 are added to the wells and incubated for a specific period.

-

Agonist Stimulation: The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. An agonist, such as H₂O₂, is injected into the wells to activate the TRPM2 channels.

-

Fluorescence Measurement: The intracellular calcium concentration is monitored by measuring the change in fluorescence intensity over time.

-

Data Analysis: The peak fluorescence response is used to generate concentration-response curves, from which the IC50 value for JNJ-28583113 is calculated.

Microglia Cytokine Release Assay

This assay assesses the ability of JNJ-28583113 to suppress the release of pro-inflammatory cytokines from microglia.

Detailed Methodology:

-

Microglia Culture: Primary microglia or a microglial cell line are cultured in appropriate media.

-

Treatment: Cells are pre-treated with JNJ-28583113 at various concentrations.

-

Stimulation: Microglia are then stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production and release.

-

Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.

-

Cytokine Measurement: The concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.

-

Data Analysis: The reduction in cytokine levels in the presence of JNJ-28583113 is calculated to determine its anti-inflammatory efficacy.

Conclusion

JNJ-28583113 is a valuable research tool for investigating the role of the TRPM2-GSK3 signaling axis in various physiological and pathological processes. Its ability to potently inhibit TRPM2 and consequently maintain the phosphorylated, inactive state of GSK3α/β highlights a promising therapeutic strategy for CNS disorders characterized by oxidative stress and neuroinflammation. The experimental protocols detailed in this guide provide a framework for the further characterization of JNJ-28583113 and the exploration of its therapeutic potential. While the in-vitro pharmacology of JNJ-28583113 is robust, its in-vivo properties, such as its rapid metabolism, may require optimization for systemic applications.[1]

References

- 1. Pharmacology of JNJ-28583113: A novel TRPM2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of pro-inflammatory cytokines released from microglia in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. qcbr.queens.org [qcbr.queens.org]

- 5. [PDF] A European initiative to unclog pipeline for new medicines | Semantic Scholar [semanticscholar.org]

JNJ-28583113: A Technical Guide to its Effects on Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of JNJ-28583113 on oxidative stress. JNJ-285831113 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel.[1][2] This document summarizes key quantitative data, details experimental protocols for assessing its activity, and illustrates the underlying signaling pathways.

Core Mechanism of Action

JNJ-28583113 exerts its protective effects against oxidative stress primarily by inhibiting the TRPM2 ion channel. TRPM2 is a cation channel that is activated by intracellular ADP-ribose and reactive oxygen species (ROS), leading to an influx of calcium ions (Ca²⁺).[3][4][5] This influx can trigger various downstream signaling cascades that contribute to cellular damage and death. JNJ-28583113 blocks this TRPM2-mediated calcium influx, thereby mitigating the detrimental effects of oxidative stress.[1][2]

One of the key downstream effects of TRPM2 inhibition by JNJ-28583113 is the modulation of Glycogen Synthase Kinase 3 (GSK3) phosphorylation. Specifically, blocking TRPM2 with JNJ-28583113 leads to the phosphorylation of GSK3α and GSK3β subunits.[3][4][6][7] This phosphorylation is generally associated with the inhibition of GSK3 activity, a pathway implicated in cell survival and neuroprotection.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of JNJ-28583113 in various in vitro models.

Table 1: Potency of JNJ-28583113 in TRPM2 Inhibition

| Species | IC₅₀ (nM) |

| Human | 126 ± 0.5[4][5][7] |

| Rat | 25[8][9] |

| Chimpanzee | 100[8][9] |

Table 2: In Vitro Efficacy of JNJ-28583113 Against Oxidative Stress

| Assay | Cell Line | Oxidative Stressor | JNJ-28583113 Concentration | Observed Effect |

| Cell Viability | hTRPM2-HEK | H₂O₂ (up to 1 mM) | 10 µM[6][8] | Protection from H₂O₂-induced cell death[6][8] |

| Morphological Changes | HeLa | H₂O₂ (10 µM) | 1 µM | Prevention of H₂O₂-induced morphological changes. |

| GSK3α/β Phosphorylation | hTRPM2-HEK | H₂O₂ (300 µM) | 10 µM[6][8] | Recovery of GSK3α and β subunit phosphorylation[6][8] |

| Cytokine Release | Primary Microglia | Pro-inflammatory stimuli | Not specified | Blunted cytokine release[3][4][5] |

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which JNJ-28583113 mitigates oxidative stress.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of JNJ-28583113's effects on oxidative stress.

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the protective effects of JNJ-28583113 against H₂O₂-induced cytotoxicity.

Materials:

-

hTRPM2-HEK cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

JNJ-28583113

-

Hydrogen peroxide (H₂O₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Seed hTRPM2-HEK cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of DMEM with 10% FBS.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

-

Pre-treat the cells with JNJ-28583113 (e.g., at concentrations of 1, 3, and 10 µM) for 1 hour.

-

Introduce oxidative stress by adding H₂O₂ to the wells at final concentrations up to 1 mM. Include untreated control wells and wells with H₂O₂ alone.

-

Incubate the plate for an additional 24 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Western Blot for GSK3β Phosphorylation

This protocol details the detection of changes in GSK3β phosphorylation in response to oxidative stress and treatment with JNJ-28583113.

Materials:

-

hTRPM2-HEK cells

-

6-well plates

-

JNJ-28583113

-

Hydrogen peroxide (H₂O₂)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-GSK3β (Ser9) and anti-total-GSK3β

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed hTRPM2-HEK cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat the cells with 10 µM JNJ-28583113 for 30 minutes.

-

Induce oxidative stress by adding 300 µM H₂O₂ for 10 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-GSK3β and total GSK3β overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-